3-(Tetrahydrofuran-2-yl)propan-1-amine
Description
3-(Tetrahydrofuran-2-yl)propan-1-amine is a secondary amine derivative featuring a tetrahydrofuran (THF) ring linked to a propylamine chain. This compound has garnered attention in medicinal chemistry due to its structural hybridity, combining the rigidity of the THF moiety with the flexibility of the aliphatic amine. In research settings, it has been incorporated into quinoline-based scaffolds as a pharmacophore for anticancer agents, demonstrating dual inhibitory activity against EGFR and FAK kinases . Key physicochemical properties include a molecular weight of 457.18886 g/mol (HRESIMS), a melting point of 108–110°C, and a synthetic yield of 74% under optimized conditions .
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
3-(oxolan-2-yl)propan-1-amine |
InChI |
InChI=1S/C7H15NO/c8-5-1-3-7-4-2-6-9-7/h7H,1-6,8H2 |
InChI Key |
RVTMIVWSLUDRBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Tetrahydrofuran-2-yl)propan-1-amine typically involves the reaction of tetrahydrofuran with a suitable amine precursor. One common method is the reductive amination of tetrahydrofuran-2-carbaldehyde with propylamine. This reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(Tetrahydrofuran-2-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: It can be reduced to form simpler amines or alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new C-N bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Amides, carboxylic acids.
Reduction: Simpler amines, alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: 3-(Tetrahydrofuran-2-yl)propan-1-amine is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals .
Biology: In biological research, this compound is used to study enzyme interactions and as a ligand in receptor binding studies. Its unique structure allows it to interact with various biological targets .
Medicine: It is investigated for its potential as an anti-cancer agent and in the treatment of neurological disorders .
Industry: In the industrial sector, this compound is used as a precursor in the synthesis of fine chemicals and as a catalyst in polymerization reactions .
Mechanism of Action
The mechanism of action of 3-(Tetrahydrofuran-2-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby blocking their catalytic activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Key Compounds and Their Properties
Key Observations :
Structural Flexibility vs. The piperidine analogue 6c exhibits a higher melting point (124–126°C vs. 108–110°C), likely due to increased intermolecular hydrogen bonding from the tertiary amine .
Biological Activity :
- 6d and 6c were tested as dual EGFR/FAK inhibitors, with 6d showing superior solubility in polar solvents (e.g., DMF) due to its THF moiety, which may enhance bioavailability .
- The hydrochloride salt of (3-phenyl-2-propen-1-yl)(tetrahydro-2-furanylmethyl)amine exemplifies derivatization strategies to improve stability, though its biological data remain unreported.
Synthetic Efficiency :
- 6d was synthesized in 74% yield , outperforming 6c (70%) under similar coupling conditions, suggesting that THF-based amines may offer better reactivity in nucleophilic substitutions .
Functional Group Modifications and Pharmacological Implications
- THF vs. Piperidine Substitution :
Replacing THF with a piperidine ring (as in 6c ) introduces basicity differences (pKa ~10.5 for piperidine vs. ~9.5 for THF-linked amines), impacting cellular uptake and target engagement . - Aromatic vs. Aliphatic Amines: Compounds like (E)-4-(3-aminophenyl)-3-buten-1-amine lack the THF ring but retain aromaticity, which may favor π-π stacking interactions in kinase binding pockets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
